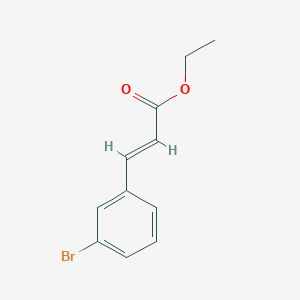

Ethyl 3-(3-bromophenyl)acrylate

Description

Contextualization within α,β-Unsaturated Esters Chemistry

α,β-Unsaturated esters are a class of organic compounds characterized by an ester group conjugated to a carbon-carbon double bond. fiveable.me This arrangement results in a conjugated π-system that imparts unique reactivity to the molecule. fiveable.me The carbonyl group acts as an electron-withdrawing group, which polarizes the double bond and makes the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. fiveable.mewikipedia.org This reactivity is a cornerstone of many carbon-carbon bond-forming reactions in organic synthesis. fiveable.me

Furthermore, the double bond in α,β-unsaturated esters can participate in various cycloaddition reactions and can be subjected to hydrogenation, either selectively at the alkene or at both the alkene and the ester. wikipedia.org The ester functionality itself offers a site for hydrolysis, amidation, or transesterification, further expanding the synthetic utility of this class of compounds. wikipedia.org The chemistry of α,β-unsaturated esters is fundamental to the construction of numerous natural products and synthetically important molecules.

Significance of Aryl Acrylates in Synthetic Organic Chemistry

Aryl acrylates, a subclass of α,β-unsaturated esters bearing an aromatic ring, are of particular importance in synthetic organic chemistry. The presence of the aryl group introduces opportunities for a range of transformations, including cross-coupling reactions, electrophilic aromatic substitution, and nucleophilic aromatic substitution, depending on the nature and position of substituents on the ring.

These compounds serve as crucial intermediates in the synthesis of a variety of complex structures. For instance, they are precursors to biologically active compounds and are used in the production of polymers and specialty materials. researchgate.net The interplay between the reactivity of the acrylate (B77674) system and the chemistry of the aromatic ring allows for the construction of elaborate molecular architectures. Research has shown that aryl acrylates are valuable in the synthesis of heterocycles, such as quinolines, benzofurans, and indoles. rsc.org

Overview of Research Areas Pertaining to Halogenated Cinnamates

Halogenated cinnamates, which include compounds like Ethyl 3-(3-bromophenyl)acrylate, are a specific category of aryl acrylates that have garnered significant attention. The halogen substituent, in this case, bromine, serves as a versatile functional handle. It can be readily transformed into other functional groups through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This capability allows for the introduction of diverse substituents at the phenyl ring, greatly enhancing the molecular complexity that can be achieved from a single precursor.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | ethyl (2E)-3-(3-bromophenyl)prop-2-enoate |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| CAS Number | 24398-80-9 |

| Melting Point | 125-127 °C |

| Boiling Point | 325.1±25.0 °C at 760 mmHg |

| Physical Form | Solid |

Data sourced from sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(3-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSAFCYKWMNVMZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed for the comprehensive characterization of ethyl 3-(3-bromophenyl)acrylate, confirming its structural integrity and isomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to assign the proton and carbon signals and to understand the connectivity within the molecule.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals for the ethyl group appear as a quartet and a triplet. The quartet, corresponding to the methylene (B1212753) protons (-OCH₂CH₃), is observed at approximately 4.27 ppm, while the triplet for the methyl protons (-OCH₂CH₃) appears around 1.34 ppm.

The vinylic protons of the acrylate (B77674) moiety exhibit distinct signals due to their different chemical environments and coupling interactions. The proton on the α-carbon to the carbonyl group typically resonates as a doublet around 6.44 ppm. The proton on the β-carbon, which is adjacent to the phenyl ring, appears as a doublet at a more downfield region, around 7.61 ppm. The large coupling constant (J) of approximately 16 Hz between these two protons is characteristic of a trans (E) configuration of the double bond.

The protons on the 3-bromophenyl ring show a complex multiplet pattern in the aromatic region of the spectrum, generally between 7.29 and 7.52 ppm. rsc.org

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₂CH₃ | 4.27 | Quartet | 7.2 |

| -OCH₂CH₃ | 1.34 | Triplet | 7.5 |

| α-vinylic H | 6.44 | Doublet | 16.2 |

| β-vinylic H | 7.61 | Doublet | 15.6 |

| Aromatic H | 7.29-7.52 | Multiplet | - |

Data obtained in CDCl₃ at 300 MHz. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed at the most downfield region, around 166 ppm. The carbon atoms of the ethyl group, -OCH₂CH₃ and -OCH₂CH₃, resonate at approximately 60.5 ppm and 14.3 ppm, respectively.

The vinylic carbons show signals in the range of 118 to 145 ppm. The carbon atom of the C-Br bond in the phenyl ring appears around 122.9 ppm. The other aromatic carbons produce a series of signals between approximately 127 and 136 ppm. rsc.orgdocbrown.info

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~166 |

| -OCH₂CH₃ | ~60.5 |

| -OCH₂CH₃ | ~14.3 |

| Vinylic Carbons | 118 - 145 |

| C-Br | ~122.9 |

| Aromatic Carbons | 127 - 136 |

Predicted and experimental data suggest these approximate chemical shifts. rsc.orgdocbrown.info

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the assignments made in the one-dimensional spectra. u-szeged.huiupac.org A ¹H-¹H COSY experiment on this compound would show correlations between the coupled protons. researchgate.netrsc.org For instance, a cross-peak would be observed between the signals of the α-vinylic and β-vinylic protons, confirming their scalar coupling. u-szeged.hu Similarly, correlations between the methylene and methyl protons of the ethyl group would be evident. rsc.org These 2D techniques provide an unambiguous map of the proton-proton connectivities within the molecule. researchgate.netrsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most prominent absorption band in the IR spectrum is the strong C=O stretching vibration of the ester group, which typically appears around 1710-1730 cm⁻¹. spectroscopyonline.comresearchgate.net The stretching vibrations of the C=C double bond of the acrylate moiety are observed in the region of 1630-1640 cm⁻¹. The C-O stretching vibrations of the ester group give rise to strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. spectroscopyonline.com The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-700 cm⁻¹.

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1710-1730 |

| C=C (Alkene) | Stretch | ~1630-1640 |

| C-O (Ester) | Stretch | ~1100-1300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| C-Br | Stretch | ~500-700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound, with its extended conjugation system involving the phenyl ring, the C=C double bond, and the carbonyl group, is expected to exhibit strong UV absorption. The primary absorption maximum (λmax) is typically observed in the range of 250-300 nm, corresponding to the π → π* electronic transition of the conjugated system. researchgate.net The presence of the bromine atom on the phenyl ring may cause a slight red shift (bathochromic shift) in the absorption maximum compared to the unsubstituted ethyl cinnamate (B1238496).

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, which has a molecular formula of C₁₁H₁₁BrO₂ and a molecular weight of approximately 255.11 g/mol , mass spectrometry provides key insights into its fragmentation pathways. bldpharm.comsigmaaldrich.com

Electron Ionization (EI) is a common method used for the analysis of such compounds. The fragmentation of α,β-unsaturated esters like this compound is influenced by the substituents on the phenyl ring. Studies on halogen-substituted 3-phenylpropenoates indicate that fragmentation often proceeds through the formation of a stable benzopyrylium intermediate. nih.gov While ortho-substituted halogens are readily lost, this is not a primary pathway for meta or para-substituted analogues. nih.gov

Expected fragmentation patterns for this compound under EI-MS would likely include:

Loss of the ethoxy group: Cleavage of the ester can result in the loss of an ethoxy radical (•OCH₂CH₃), leading to the formation of a [M - 45]⁺ acylium ion.

McLafferty Rearrangement: A characteristic rearrangement for ethyl esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethylene (B1197577) molecule (C₂H₄), resulting in a [M - 28]⁺ fragment ion.

Cleavage of the Bromine Atom: The C-Br bond can break, leading to the loss of a bromine radical (•Br) and the formation of a [M - 79/81]⁺ ion. The presence of two peaks reflects the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Formation of the Tropylium Ion: Fragmentation of the phenyl ring can lead to the formation of various aromatic cations.

These fragmentation pathways are essential for confirming the compound's identity and for distinguishing it from its isomers.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| Common Ionization Technique | Electron Ionization (EI) |

| Predicted Key Fragments (m/z) | [M-28]⁺, [M-45]⁺, [M-79/81]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a detailed crystal structure for this compound is not widely published, extensive analysis has been performed on the closely related analogue, (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. researchgate.net The insights from this analogue provide a strong basis for understanding the solid-state structure of the target compound.

The study revealed that (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate crystallizes in the monoclinic system. researchgate.net This technique provides exact bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing within the crystal lattice.

Table 2: Crystallographic Data for the Analogue (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Unit Cell Dimension (a) | 7.6147 Å |

| Unit Cell Dimension (b) | 21.6015 Å |

| Unit Cell Dimension (c) | 7.6044 Å |

| Unit Cell Angle (β) | 110.370° |

Data pertains to the analogue (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. researchgate.net

The geometry around the carbon-carbon double bond (C=C) in acrylates is a critical structural feature, giving rise to E/Z isomerism. The Cahn-Ingold-Prelog priority rules are used to assign the configuration. In this compound, the groups attached to the double-bonded carbons are evaluated to determine their priority.

The crystallographic analysis of the analogue, (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, unequivocally confirms that the molecule adopts the E configuration with respect to the C=C double bond of the acrylate unit. researchgate.net In this configuration, the high-priority groups on each carbon of the double bond (the 3-bromophenyl group and the ester group) are on opposite sides. This trans arrangement is generally the more thermodynamically stable isomer due to reduced steric hindrance.

The way molecules pack in a crystal is governed by a network of intermolecular forces. In the crystal structure of the analogue (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, the molecules are primarily organized through weak C—H⋯O hydrogen bonds. researchgate.net

Specifically, a hydrogen atom from the phenyl ring (C6—H6) acts as a hydrogen bond donor, interacting with a carbonyl oxygen atom (O1) of an adjacent molecule. This interaction is repeated symmetrically, connecting two molecules into a centrosymmetric dimer. researchgate.net These dimers then arrange to form the extended crystal lattice. The geometry of this specific hydrogen bond has been precisely measured, providing a clear example of how such weak interactions can direct crystal packing. researchgate.net

Table 3: Intermolecular Hydrogen Bond Geometry in (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate

| Interaction (D—H⋯A) | D-H Distance (Å) | H⋯A Distance (Å) | D⋯A Distance (Å) | D—H⋯A Angle (°) |

|---|---|---|---|---|

| C6—H6⋯O1 | 0.93 | 2.47 | 3.323 | 152 |

Data pertains to the analogue (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. researchgate.net (D = donor atom, A = acceptor atom)

A comprehensive search for published computational and theoretical chemistry investigations specifically focused on This compound did not yield detailed research findings necessary to populate the requested article structure. While general methodologies and studies on related but structurally distinct molecules are available, specific data regarding the Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential Surface (MEPS) analysis, or Natural Bond Orbital (NBO) analysis for this compound could not be located in the public domain.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as per the provided outline for this specific chemical compound. The available information primarily consists of experimental data for related compounds, such as (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, which has a different molecular structure that would significantly alter its computational and theoretical chemical properties.

Computational and Theoretical Chemistry Investigations

Quantum Theory of Atoms in Molecules (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader and his colleagues, offers a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds that connect them. nih.govtjnpr.org This analysis is founded on the topology of the electron density (ρ(r)), a physically observable scalar field. Critical points in this field, where the gradient of the electron density vanishes (∇ρ(r) = 0), reveal the fundamental elements of molecular structure. nih.gov

Of particular importance are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms, known as the bond path. researchgate.net The properties of the electron density at these BCPs provide quantitative measures of the nature and strength of the chemical bonds.

Key topological parameters analyzed at a BCP include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values typically indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted between the nuclei. watoc2017.com

Total Electron Energy Density (H(r)) : The sign of the total energy density, which is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)), also helps to characterize the interaction. A negative H(r) is indicative of a shared, covalent character.

Covalent Bonds: The C-C, C-H, C=C, C-O, and C-Br bonds would all be characterized by a bond path connecting the respective nuclei with a corresponding BCP. At these BCPs, the Laplacian of the electron density (∇²ρ(r)) would be negative, confirming their covalent nature.

Bond Strength: The electron density (ρ(r)) would be highest for the C=C double bond, followed by the aromatic C-C bonds, and then the C-C and C-O single bonds, reflecting their relative strengths and bond orders. The C-Br bond would have its own characteristic electron density value.

Ring Structure: The analysis would also identify a ring critical point (RCP) within the phenyl ring, a characteristic feature of cyclic systems.

A representative, albeit hypothetical, data table for the principal bonds in Ethyl 3-(3-bromophenyl)acrylate based on typical values for similar organic molecules is presented below.

Table 1: Expected AIM Topological Properties for Selected Bonds in this compound

| Bond | Electron Density (ρ(r)) [a.u.] | Laplacian (∇²ρ(r)) [a.u.] | Total Energy Density (H(r)) [a.u.] | Bond Character |

|---|---|---|---|---|

| C=C (alkene) | ~0.30 - 0.35 | Negative | Negative | Shared (Covalent) |

| C-C (aromatic) | ~0.27 - 0.30 | Negative | Negative | Shared (Covalent) |

| C-Br | ~0.15 - 0.20 | Negative/Slightly Positive | Negative | Polar Covalent |

| C-O | ~0.23 - 0.26 | Negative | Negative | Polar Covalent |

This table is illustrative and based on general principles of AIM theory, not on published experimental or computational data for this specific molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for investigating the excited states of molecules. researchgate.netmdpi.com It allows for the calculation of electronic absorption spectra by determining the energies of vertical transitions from the ground state to various excited states. mdpi.com The key outputs of a TD-DFT calculation are the excitation energies (often expressed as a wavelength in nanometers), the oscillator strengths (f), which relate to the intensity of the absorption band, and the character of the transition (e.g., π→π, n→π), which is determined by the molecular orbitals involved.

For a molecule like this compound, which contains a chromophore consisting of a substituted phenyl ring conjugated with an acrylate (B77674) group, the electronic spectrum is expected to be dominated by π→π* transitions. The bromine substituent and the ethyl acrylate group will influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and thus the energy of the HOMO→LUMO transition, which typically corresponds to the lowest-energy absorption band.

Computational studies on similar ethyl cinnamate (B1238496) derivatives have demonstrated that TD-DFT calculations can successfully reproduce experimental UV-vis absorption spectra. The introduction of substituents onto the phenyl ring alters the electronic properties and shifts the absorption maxima. The bromine atom in the meta position in this compound acts as an electron-withdrawing group through induction but also has a weak deactivating resonance effect, which will subtly modulate the electronic transitions compared to unsubstituted ethyl cinnamate.

A TD-DFT calculation would provide detailed insights into the main electronic transitions. The primary absorption band observed in the UV spectrum would likely correspond to the S₀ → S₁ transition, which is expected to be a HOMO→LUMO transition with significant π→π* character. Higher energy transitions to S₂, S₃, etc., would involve other molecular orbitals.

Table 2: Representative TD-DFT Calculated Electronic Transition Data for this compound

| Transition | Calculated Wavelength (λ) [nm] | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

|---|---|---|---|---|

| S₀ → S₁ | ~280-300 | > 0.5 | HOMO → LUMO | π→π* |

| S₀ → S₂ | ~240-260 | > 0.1 | HOMO-1 → LUMO, HOMO → LUMO+1 | π→π* |

This table is illustrative, providing expected ranges and characteristics based on TD-DFT studies of analogous substituted cinnamates. It is not based on published data for this compound.

These computational investigations provide a detailed electronic-level understanding that complements experimental findings, offering a complete picture of the molecule's fundamental chemical properties.

Chemical Transformations and Reactivity Studies

Reactions Involving the Acrylate (B77674) Moiety

The acrylate portion of the molecule is characterized by an electrophilic carbon-carbon double bond conjugated to an ester group. This electron-withdrawing nature makes the β-carbon highly susceptible to attack by nucleophiles.

The primary reaction involving the acrylate moiety is the conjugate or Michael addition. In this process, a nucleophile adds to the β-carbon of the acrylate system. The local electrophilicity is concentrated at this β-carbon, making it a prime target for nucleophilic attack. A wide range of nucleophiles, including amines, thiols, and carbanions (such as enolates), can participate in this reaction.

For instance, the aza-Michael addition of amines to acrylates is a common method for synthesizing β-amino esters. mdpi.comnih.gov Studies on similar acrylate systems, such as methyl 3-(4-nitrophenyl)acrylate and methyl 3-(4-methoxyphenyl)acrylate, demonstrate that the reaction conditions can be tuned to favor the desired 1,4-conjugate addition product over the 1,2-addition product. mdpi.com The reaction can be catalyzed by bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and can be promoted by microwave irradiation under solvent-free conditions. mdpi.com

Similarly, carbon-based nucleophiles like acetoacetates can add to acrylates in a base-catalyzed Michael addition, a classic C-C bond-forming reaction. researchgate.net The kinetics of such reactions have been studied, showing that factors like the choice of base, solvent, and reactant stoichiometry significantly influence the reaction rate. researchgate.net While specific studies on Ethyl 3-(3-bromophenyl)acrylate are not detailed, its reactivity is expected to follow these general principles, yielding 3-substituted propanoate derivatives.

In a different approach, visible-light photocatalysis can enable an "umpolung" or inverse regioselectivity. nih.gov This strategy allows for the α-specific nucleophilic addition to α,β-unsaturated esters concurrent with a β-trifluoromethylation, affording diverse functionalized products. nih.gov

The acrylate double bond can participate in various cyclization reactions. One of the most significant is its role as a dienophile in Diels-Alder reactions, a powerful tool for constructing six-membered rings. Although specific examples involving this compound as the dienophile are not prominent, acrylates are classic substrates in these [4+2] cycloadditions.

Acrylates can also undergo heterodimerization reactions with 1,3-dienes, catalyzed by transition metals like cobalt, to produce valuable skipped 1,4-diene esters. nih.gov This process is highly enantioselective and tolerant of various functional groups, including halides on an aromatic ring. nih.gov Additionally, acrylates are key components in tandem reactions, such as the three-component reaction with aldehydes and amides, which can proceed via a Morita–Baylis–Hillman reaction followed by a Michael addition to form highly functionalized adducts. lookchem.com

Reactions Involving the Aryl Halide Moiety

The carbon-bromine bond on the phenyl ring provides a handle for numerous transformations, most notably transition metal-catalyzed cross-coupling reactions. This functionality allows for the construction of new carbon-carbon and carbon-heteroatom bonds at the C3 position of the phenyl ring.

The presence of the aryl bromide makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for C-C bond formation. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. mdpi.comnih.gov In the context of this compound, this would involve reacting it with another olefin in the presence of a palladium catalyst and a base. The reaction is broadly applicable for creating substituted styrenyl compounds. Studies on the Heck coupling of various aryl bromides with acrylates like n-butyl acrylate have been extensively investigated. ugent.beorganic-chemistry.org These reactions often utilize palladium catalysts with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands to achieve high efficiency. ugent.beorganic-chemistry.orgresearchgate.net

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester. This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups. It provides a direct route to biaryl compounds. mdpi.com For example, coupling this compound with a substituted phenylboronic acid would yield ethyl 3-(biphenyl-3-yl)acrylate derivatives. One-pot Suzuki-Wittig olefination procedures have been developed to synthesize such compounds efficiently. mdpi.com

Sonogashira Coupling: The Sonogashira coupling reaction is the cross-coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper(I) complexes. libretexts.orgorganic-chemistry.orgsynarchive.com This reaction would transform this compound into an arylalkyne derivative, a valuable intermediate for synthesizing more complex molecules. The reaction can be performed under various conditions, including room temperature and in aqueous media, with modern catalysts showing high efficiency for aryl bromides. libretexts.orgresearchgate.netresearchgate.net

| Reaction | Coupling Partner | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd-NHC complex | Substituted Stilbene | ugent.beresearchgate.net |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Biaryl Acrylate | mdpi.com |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Arylalkyne Acrylate | libretexts.orgorganic-chemistry.org |

Catalytic Transformations

Catalysis plays a crucial role in activating and controlling the reactivity of this compound. Both Lewis acids and transition metals can be employed to facilitate specific transformations.

Lewis acids can coordinate to the carbonyl oxygen of the acrylate moiety, enhancing its electrophilicity. This activation facilitates nucleophilic additions and can play a role in controlling the stereochemistry of cyclization reactions. For example, Lewis acids are used in oxyboration reactions, where a B-O σ-bond adds across an alkyne, a transformation that can lead to the synthesis of borylated heterocycles. nsf.gov In the context of acrylates, Lewis acid catalysis can promote Michael additions, sometimes as part of a tandem reaction sequence. lookchem.com While specific applications to this compound are not extensively documented, the general principles of Lewis acid activation of α,β-unsaturated esters are well-established in organic synthesis.

Lewis Base Catalysis

Lewis base catalysis represents a significant strategy in organic synthesis, where a Lewis base initiates a reaction by donating an electron pair to an electrophilic substrate. In the context of α,β-unsaturated carbonyl compounds like this compound, this typically involves the nucleophilic addition of the catalyst to the electron-deficient β-carbon of the acrylate moiety. Tertiary phosphines are prominent Lewis bases employed for this purpose. nih.govuni-muenchen.denih.gov

The catalytic cycle is initiated by the reversible addition of a nucleophilic phosphine to the β-position of the acrylate. This step forms a zwitterionic phosphonium (B103445) enolate intermediate. nih.govnih.gov This highly reactive intermediate is central to the catalytic process and can participate in several subsequent transformations. One of the primary roles of this intermediate is to act as a potent Brønsted base, deprotonating a pronucleophile present in the reaction mixture. Following the deprotonation step, the resulting nucleophile can add to a second molecule of the acrylate in a Michael-type addition. The catalyst is regenerated upon elimination, completing the cycle. nih.gov

The efficiency of the initial nucleophilic attack is governed by the electronic and steric properties of both the phosphine catalyst and the acrylate substrate. The electrophilicity of the acrylate's β-carbon is a crucial factor; the presence of the electron-withdrawing 3-bromophenyl group in this compound enhances its reactivity toward nucleophilic phosphines compared to simpler acrylates.

Research into the kinetics of the addition of various tertiary phosphines to ethyl acrylate, a closely related substrate, provides insight into these reactivity patterns. The reaction rates demonstrate a clear dependence on the nucleophilicity of the phosphine. uni-muenchen.de

| Phosphine Catalyst | k₂ (M⁻¹s⁻¹) |

|---|---|

| Tri-n-butylphosphine (PBu₃) | 1.15 x 10⁻¹ |

| Dimethylphenylphosphine (PMe₂Ph) | 1.89 x 10⁻³ |

| Methyldiphenylphosphine (PMePh₂) | 2.01 x 10⁻⁴ |

| Triphenylphosphine (PPh₃) | 1.21 x 10⁻⁵ |

The data clearly illustrates that more nucleophilic, electron-rich alkylphosphines like tri-n-butylphosphine react significantly faster with the acrylate system than the more sterically hindered and less nucleophilic arylphosphines such as triphenylphosphine. uni-muenchen.de This fundamental step is the cornerstone of various synthetic methodologies, including Michael additions, annulations, and other carbon-carbon bond-forming reactions catalyzed by Lewis bases. nih.govnih.gov For instance, phosphine-catalyzed Michael additions of pronucleophiles like alcohols or thiols to activated alkenes proceed efficiently through this mechanism. nih.gov

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The unique chemical structure of ethyl 3-(3-bromophenyl)acrylate makes it a valuable building block in the synthesis of more complex organic molecules. The presence of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions enable the introduction of diverse functional groups and the construction of intricate molecular frameworks.

The acrylate (B77674) portion of the molecule is also highly reactive. The α,β-unsaturated ester functionality can participate in Michael additions, Diels-Alder reactions, and various other conjugate addition reactions. This dual reactivity of both the aromatic ring and the acrylate system allows for a stepwise and controlled elaboration of the molecule, leading to the synthesis of complex natural products and other target molecules.

Furthermore, derivatives of this compound, such as (E)-ethyl 3-(3-bromophenyl)-2-cyanoacrylate, are also recognized as important intermediates in drug synthesis. nih.govnih.gov The cyano group in this derivative introduces another layer of reactivity, making it a precursor for a wider range of heterocyclic and carbocyclic systems. The E configuration of the double bond is often crucial for its specific reactivity and the stereochemical outcome of the reactions. nih.govnih.govresearchgate.net

Role as a Pharmaceutical Intermediate (Synthetic Precursor)

This compound and its analogs serve as key intermediates in the synthesis of pharmaceutically active compounds. The strategic placement of the bromo substituent provides a handle for introducing various pharmacophores, which are essential for the biological activity of a drug molecule.

The term "bioactive scaffold" refers to a core molecular structure that can be systematically modified to create a library of compounds with diverse biological activities. This compound is a valuable precursor for such scaffolds. The phenyl and acrylate groups provide a rigid framework that can be further functionalized.

For instance, the bromine atom can be replaced with different aryl, alkyl, or heterocyclic groups through cross-coupling reactions to explore the structure-activity relationship (SAR) of a particular class of compounds. The acrylate moiety can be modified through reactions like hydrolysis to the corresponding acrylic acid, amidation to form acrylamides, or reduction to yield saturated esters or alcohols. These transformations allow for the fine-tuning of the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability, which are critical for their pharmacological profile.

Research has shown that related acrylate structures are used in the synthesis of various pharmaceutical agents. For example, ethyl acrylate itself is a reagent in the synthesis of intermediates for drugs like the hypnotic glutethimide and the vasodilator vincamine. wikipedia.org This highlights the general utility of the acrylate scaffold in medicinal chemistry.

Materials Science Applications

The reactivity of the acrylate group in this compound also makes it a valuable monomer in materials science.

The acrylate functionality of this compound can undergo polymerization, typically through free-radical or controlled radical polymerization techniques, to form polymers with a poly(ethyl acrylate) backbone. The presence of the 3-bromophenyl group as a pendant moiety along the polymer chain imparts unique properties to the resulting material.

The bromine atoms can serve as sites for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups to tailor the material's properties, such as its refractive index, thermal stability, or flame retardancy. The aromatic rings can also contribute to the polymer's thermal and mechanical stability through π-π stacking interactions.

Furthermore, these polymers can be used as components in composite materials. For example, they can be blended with other polymers or inorganic fillers to create materials with enhanced properties. The development of novel acrylate copolymers is an active area of research, with applications in areas such as drug delivery systems and biocompatible hydrogels. researchgate.net The ability to create functionalized polymers and composites from precursors like this compound is crucial for the advancement of materials science. wikipedia.org

Interactive Data Table: Properties of this compound Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (E)-Ethyl 3-(3-bromophenyl)acrylate | 59114-88-4 | C₁₁H₁₁BrO₂ | 255.11 |

| Ethyl 3-(3-bromo-2-methylphenyl)acrylate | 24398-80-9 | C₁₂H₁₃BrO₂ | 285.14 |

| Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate | Not Available | C₁₂H₁₃BrO₃ | 285.13 |

| (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate | Not Available | C₁₂H₁₀BrNO₂ | 280.12 |

| Ethyl (E)-3-(4-acetoxy-3-bromophenyl)acrylate | 1427690-50-3 | C₁₃H₁₃BrO₄ | 313.14 |

| Ethyl 3-(4-bromophenyl)acrylate | 15795-20-7 | C₁₁H₁₁BrO₂ | 255.11 |

Polymerization Studies

Free Radical Polymerization

The free radical polymerization of acrylic monomers is a widely utilized technique for the synthesis of a diverse range of polymeric materials. researchgate.net In the case of ethyl 3-(3-bromophenyl)acrylate, the polymerization is anticipated to proceed via a standard free radical mechanism, typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The presence of the acrylate (B77674) functionality allows for the propagation of the polymer chain through the addition of monomer units.

While specific studies on the homopolymerization of this compound are not extensively documented in the reviewed literature, the polymerization of structurally similar substituted phenyl acrylates has been reported. researchgate.net The polymerization rate and the molecular weight of the resulting polymer are expected to be influenced by factors such as monomer concentration, initiator concentration, temperature, and the nature of the solvent. The bulky 3-bromophenyl substituent may introduce steric hindrance, potentially affecting the rate of polymerization and the achievable molecular weight of the polymer.

It is known that for free-radical polymerization of acrylates, the structure of the monomer plays a direct role in the polymerization rate. researchgate.netacs.org The electronic effects of the bromine substituent on the phenyl ring could also influence the reactivity of the vinyl group. Generally, electron-withdrawing groups can affect the electron density of the double bond, thereby influencing its susceptibility to radical attack.

Copolymerization Studies

Copolymerization offers a versatile method to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. Studies on the copolymerization of halogenated phenylcyanoacrylates with styrene (B11656) have demonstrated that these monomers can readily copolymerize under free-radical conditions. researchgate.netchemrxiv.orgresearchgate.net For instance, various bromo-substituted phenylcyanoacrylates have been successfully copolymerized with styrene, indicating the feasibility of incorporating such monomers into copolymer chains. chemrxiv.orgresearchgate.net

Although direct studies on the copolymerization of this compound are not available, it is reasonable to infer that it could be copolymerized with other vinyl monomers, such as styrene, methyl methacrylate, or other acrylates. The reactivity ratios of the comonomers would determine the composition and sequence distribution of the resulting copolymer. These reactivity ratios are influenced by the relative reactivities of the propagating radicals towards the different monomers. The presence of the 3-bromophenyl group would likely impart specific properties to the copolymer, such as increased refractive index and altered thermal stability.

Characterization of Poly(this compound)

The comprehensive characterization of poly(this compound) is essential to understand its structure-property relationships. This involves determining its molecular weight and distribution, as well as confirming its chemical structure through spectroscopic methods.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a primary technique for determining the molecular weight moments (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers. lcms.czazom.com For poly(this compound), GPC analysis would provide crucial information about the chain length distribution, which in turn affects the mechanical and thermal properties of the material.

The analysis would typically be performed using a suitable solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and calibrated with polymer standards like polystyrene or poly(methyl methacrylate). kpi.ualcms.cz While specific GPC data for poly(this compound) is not available, a hypothetical representation of typical GPC results for a polyacrylate is presented in the table below for illustrative purposes.

Table 1: Hypothetical Molecular Weight Data for Poly(this compound) Obtained by GPC

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer A | 45,000 | 98,000 | 2.18 |

| Polymer B | 62,000 | 135,000 | 2.18 |

Note: The data in this table is illustrative and not based on experimental results for poly(this compound).

Spectroscopic techniques are indispensable for elucidating the chemical structure of polymers.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a polymer. spectroscopyonline.com For poly(this compound), the IR spectrum would be expected to show characteristic absorption bands corresponding to the ester group (C=O stretching around 1730 cm⁻¹), the C-O stretching of the ester, and the aromatic C-H and C=C stretching vibrations from the bromophenyl group. spectroscopyonline.com The disappearance of the vinyl C=C stretching band, which is present in the monomer, would confirm the occurrence of polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the polymer's microstructure. acs.org In the ¹H NMR spectrum of poly(this compound), one would expect to see broad signals corresponding to the polymer backbone protons and the protons of the ethyl and bromophenyl groups. The integration of these signals can confirm the polymer structure. ¹³C NMR would similarly show characteristic peaks for the different carbon atoms in the repeating unit.

The following table illustrates the expected chemical shifts for the key functional groups in the polymer, though it is important to note that these are estimations based on similar structures.

Table 2: Expected Spectroscopic Data for Poly(this compound)

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic protons | 7.0-8.0 ppm |

| Backbone CH and CH₂ | 1.5-3.0 ppm | |

| O-CH₂ (ethyl) | ~4.1 ppm | |

| CH₃ (ethyl) | ~1.2 ppm | |

| ¹³C NMR | Carbonyl (C=O) | ~175 ppm |

| Aromatic carbons | 120-140 ppm | |

| Backbone carbons | 35-50 ppm | |

| O-CH₂ (ethyl) | ~60 ppm | |

| CH₃ (ethyl) | ~14 ppm | |

| FT-IR | C=O stretch (ester) | ~1730 cm⁻¹ |

| C-O stretch | 1100-1300 cm⁻¹ | |

| Aromatic C-H stretch | ~3050 cm⁻¹ | |

| C-Br stretch | 500-600 cm⁻¹ |

Note: The data in this table is illustrative and based on general spectroscopic principles and data for similar compounds, not on direct experimental results for poly(this compound).

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes

While established methods for the synthesis of cinnamate (B1238496) esters exist, ongoing research aims to develop more efficient, sustainable, and versatile routes to Ethyl 3-(3-bromophenyl)acrylate and its analogs. Future efforts are likely to focus on the optimization and application of modern catalytic systems.

Palladium-Catalyzed Heck Reaction : The Heck reaction is a powerful method for carbon-carbon bond formation, involving the coupling of an unsaturated halide with an alkene. For the synthesis of this compound, this would involve the reaction of 3-bromoiodobenzene or a similar aryl halide with ethyl acrylate (B77674) in the presence of a palladium catalyst and a base. tandfonline.comtandfonline.com Future research may explore the use of more sustainable and recyclable catalytic systems, such as palladium nanoparticles, to improve the environmental footprint and cost-effectiveness of this route. researchgate.netresearchgate.netorganic-chemistry.org

Wittig Reaction : The Wittig reaction provides a reliable method for forming the characteristic carbon-carbon double bond of the acrylate. This approach involves the reaction of 3-bromobenzaldehyde (B42254) with a phosphonium (B103445) ylide, specifically one generated from a triphenylphosphine and an ethyl haloacetate (e.g., ethyl bromoacetate). masterorganicchemistry.comlibretexts.org This method offers excellent control over the location of the double bond. libretexts.org Research into greener variations of the Wittig reaction, such as solvent-free conditions or aqueous media, could present novel avenues for the synthesis of this compound. acs.org

Knoevenagel Condensation : This classical condensation reaction involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.org For this compound, 3-bromobenzaldehyde can be condensed with a malonic ester, such as diethyl malonate, in the presence of a weak base like piperidine (B6355638). alfa-chemistry.com Subsequent steps would be required to yield the final product. The development of more environmentally benign catalysts and solvents for this reaction is an active area of research. nih.govresearchgate.net

| Synthetic Route | Key Reactants | Catalyst/Reagent | Primary Advantage |

|---|---|---|---|

| Heck Reaction | 3-Bromoaryl Halide + Ethyl Acrylate | Palladium Complex + Base | High versatility and functional group tolerance |

| Wittig Reaction | 3-Bromobenzaldehyde + Phosphonium Ylide | Strong Base (e.g., n-BuLi) | Precise control of double bond position |

| Knoevenagel Condensation | 3-Bromobenzaldehyde + Active Methylene Compound | Weak Amine Base (e.g., Piperidine) | Classical method, useful for acid synthesis |

Exploration of Diverse Chemical Transformations

The bifunctional nature of this compound, with reactive sites at both the bromophenyl ring and the acrylate system, opens up a wide array of possibilities for subsequent chemical modifications. Future research will likely focus on leveraging these sites to create a diverse range of derivatives.

Cross-Coupling Reactions at the Bromophenyl Moiety : The bromine atom on the phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

Suzuki Coupling : This reaction would enable the coupling of the aryl bromide with a wide range of organoboron compounds (boronic acids or esters) to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This transformation is highly robust and allows for the synthesis of biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl groups. libretexts.org

Sonogashira Coupling : By reacting this compound with a terminal alkyne in the presence of palladium and copper co-catalysts, a carbon-carbon bond can be formed between the aromatic ring and the alkyne. organic-chemistry.orgwikipedia.org This provides a direct route to arylalkyne derivatives, which are valuable structures in medicinal chemistry and materials science. nih.gov

Reactions of the Acrylate System : The α,β-unsaturated ester functionality is susceptible to several important transformations.

Michael Addition : As an α,β-unsaturated carbonyl compound, the acrylate moiety can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles. This reaction is a common strategy in the synthesis of pharmaceutical intermediates. wikipedia.org

Polymerization : The acrylate double bond can undergo radical polymerization to form polyacrylate chains. This reactivity is the foundation for its potential use in materials science, as discussed in the following section.

| Reaction Type | Reactive Site | Coupling Partner/Reagent | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | C-Br Bond | Organoboronic Acid/Ester | Biaryl or Alkyl/Alkenyl/Alkynyl-substituted Phenyl Acrylate |

| Sonogashira Coupling | C-Br Bond | Terminal Alkyne | Arylalkyne Acrylate Derivative |

| Michael Addition | Acrylate C=C Bond | Nucleophiles (e.g., amines, thiols) | β-Substituted Propanoate Derivative |

Expansion of Applications in Materials Science

The unique combination of a heavy bromine atom and a polymerizable acrylate group makes this compound an attractive monomer for the development of advanced functional polymers.

High Refractive Index Polymers (HRIPs) : Materials with a high refractive index (n > 1.50) are crucial for applications in advanced optics, such as lenses, anti-reflective coatings, and photonic devices. wikipedia.org The incorporation of atoms with high atomic weight and polarizability, such as bromine, into a polymer matrix is a well-established strategy for increasing its refractive index. wikipedia.org The presence of both a bromine atom and an aromatic ring in this compound suggests its potential as a monomer for synthesizing new HRIPs with desirable optical properties. nih.govgoogle.com

Further Investigations into its Role as a Pharmaceutical Intermediate

Cinnamic acids and their derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. nih.govnih.govmdpi.com this compound serves as a versatile scaffold that can be elaborated to generate novel drug candidates.

The ester can be readily hydrolyzed to the corresponding 3-(3-bromophenyl)acrylic acid, which can then be converted into a variety of amides and other derivatives. wjbphs.com Furthermore, the bromine atom provides a strategic point for diversification. Using the cross-coupling reactions described in section 8.2, a library of analogs with different substituents on the phenyl ring can be synthesized. This strategy allows for systematic structure-activity relationship (SAR) studies to optimize biological activity. For instance, related brominated cinnamic acid derivatives have been investigated as potential cyclooxygenase (COX-2) inhibitors for anti-inflammatory applications and as matrix metalloproteinase (MMP-9) inhibitors for cancer therapy. biointerfaceresearch.commdpi.com The core structure of this compound is therefore a valuable starting point for the discovery of new therapeutic agents. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for Ethyl 3-(3-bromophenyl)acrylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via Knoevenagel condensation or esterification. For example, a reflux reaction of 3-bromophenylacetic acid with ethanol and thionyl chloride (SOCl₂) under acidic conditions yields the ester with ~97% efficiency . Key optimizations include:

- Catalyst Selection: Use of H₂SO₄ or SOCl₂ for esterification.

- Temperature Control: Reflux at 85°C for 2–20 hours.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from methanol.

Data Table:

| Yield | Conditions | Catalyst | Purification | Reference |

|---|---|---|---|---|

| 97% | Reflux, 2h | SOCl₂ | Column | |

| 88% | 85°C, overnight | H₂SO₄ | NaHCO₃ wash |

Q. What crystallographic features characterize this compound, and how are these determined using X-ray diffraction?

Methodological Answer: The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.6147 Å, b = 21.6015 Å, c = 7.6044 Å, and β = 110.37° . Key structural insights include:

- Conformation: The acrylate group adopts an E (trans) configuration around the C=C bond.

- Hydrogen Bonding: Centrosymmetric dimers form via C–H···O interactions (2.60–2.65 Å) .

- Data Collection: Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and SADABS absorption correction .

Advanced Research Questions

Q. How can SHELX software resolve data discrepancies during crystallographic refinement of this compound?

Methodological Answer: SHELX programs (e.g., SHELXL97) refine structures using full-matrix least-squares on F² to address challenges like absorption errors or twinning :

- Absorption Correction: Multi-scan methods (e.g., SADABS) adjust for μ = 3.49 mm⁻¹ (MoKα) .

- Hydrogen Handling: H-atoms are constrained via riding models (C–H = 0.93–0.97 Å) to reduce overparameterization .

- Validation: R factor convergence (e.g., R = 0.034) and residual electron density analysis (< 0.33 eÅ⁻³) ensure accuracy .

Q. What role does this compound play in catalytic processes, such as acrylonitrile synthesis?

Methodological Answer: The compound serves as a precursor in catalytic pathways. For instance, TiO₂-mediated dehydration converts its ester group to acrylonitrile (98% yield) via:

- Mechanism: Acid-catalyzed ester cleavage followed by nitrile formation.

- Reactor Design: Continuous regeneration (e.g., riser reactors) mitigates catalyst coking .

Key Reaction:

Ethyl acrylate → Acrylonitrile (TiO₂, ethanol, 98% yield) .

Q. How do computational models predict synthetic routes for derivatives of this compound?

Methodological Answer: AI-driven synthesis planning (e.g., PubChem’s retrosynthesis tools) combines databases (Reaxys, Pistachio) to propose routes:

- Target Derivatives: E.g., 3-(3-bromo-4-methoxyphenyl)-N-arylacrylamides .

- Feasibility Metrics: Plausibility scores (>0.01) and reaction templates guide one-step syntheses .

Q. What experimental strategies address contradictions in reaction yields during scale-up?

Methodological Answer:

- Kinetic Analysis: Monitor intermediates via TLC or HPLC to identify bottlenecks (e.g., esterification vs. dehydration).

- Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in Knoevenagel condensations .

- Case Study: Refluxing with sarcosine/isatin in acetonitrile achieves 71% yield for spiro-indoline derivatives .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom activates the aryl ring for Suzuki-Miyaura couplings. Key considerations:

- Substituent Effects: Electron-withdrawing Br enhances oxidative addition with Pd catalysts.

- Ligand Design: Bidentate ligands (e.g., dppf) stabilize Pd(0) intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.